molecular formula C17H12F3NO3 B609565 NHI-2

NHI-2

Cat. No.: B609565
M. Wt: 335.28 g/mol
InChI Key: YPPFWRWCZNXINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHI 2 involves several steps, starting with the preparation of the indole core. The key steps include:

Industrial Production Methods

Industrial production of NHI 2 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

NHI 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

NHI 2 exerts its effects by inhibiting the activity of lactate dehydrogenase A (LDHA). This enzyme is responsible for converting pyruvate to lactate in the glycolytic pathway. By inhibiting LDHA, NHI 2 reduces lactate production, which can lead to a decrease in glycolysis and an increase in oxidative phosphorylation. This shift in metabolism can inhibit the growth and proliferation of cancer cells, making NHI 2 a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

NHI 2 is unique among LDHA inhibitors due to its high cell permeability and potent anti-glycolytic activity. Similar compounds include:

NHI 2 stands out due to its higher potency and cell permeability, making it a more effective tool for studying glycolysis and developing cancer therapies .

Properties

IUPAC Name

methyl 1-hydroxy-6-phenyl-4-(trifluoromethyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO3/c1-24-16(22)15-9-12-13(17(18,19)20)7-11(8-14(12)21(15)23)10-5-3-2-4-6-10/h2-9,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPFWRWCZNXINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2N1O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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